molecular formula C8H11N3O6 B12075578 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione

Cat. No.: B12075578
M. Wt: 245.19 g/mol
InChI Key: KYEKLQMDNZPEFU-UHFFFAOYSA-N
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Description

1-beta-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-beta-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the condensation of a ribofuranose sugar with a triazine derivative. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-beta-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while nucleophilic substitution could introduce various functional groups to the triazine ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-beta-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with nucleic acid synthesis, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-beta-D-Arabinofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione
  • 1-beta-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-thione

Uniqueness

1-beta-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific structure, which may confer distinct biological activities compared to its analogs. Its ribofuranosyl moiety can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEKLQMDNZPEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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